

Pacritinib dosing regimen 200mg twice daily administration

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Compound Focus: Pacritinib

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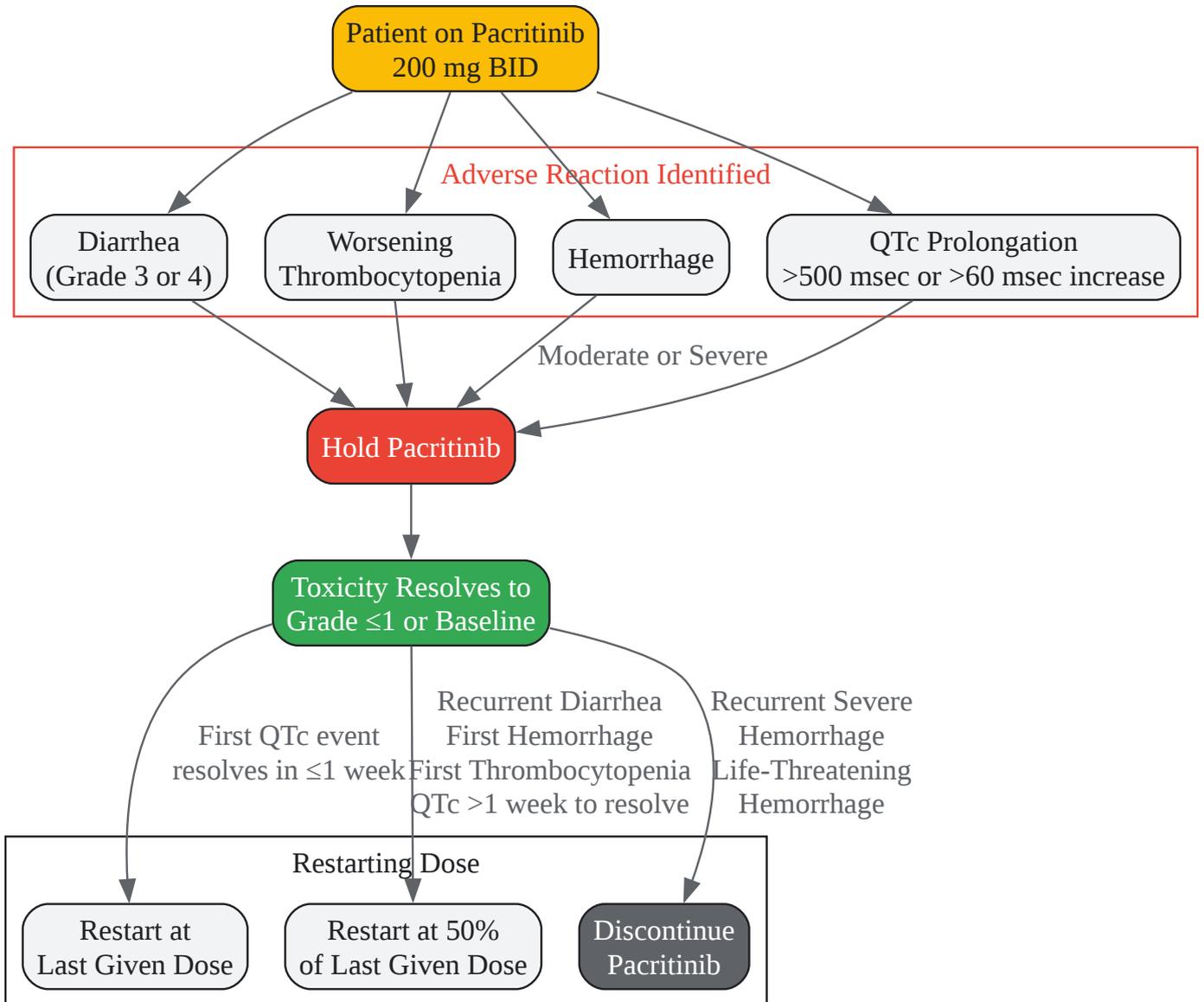
Pacritinib Clinical Dosing Protocol

The standard dosing and administration guidelines for **pacritinib** in clinical practice are as follows:

- **Recommended Starting Dose:** 200 mg taken orally twice daily [1] [2] [3].
- **Administration:** Capsules should be swallowed whole and not opened, broken, or chewed. Doses can be taken with or without food [2] [3].
- **Dose Titration:** Clinical trials demonstrate that most patients can start and remain on the full 400 mg daily dose. In the PERSIST-2 trial, the average daily dose was 380 mg, representing a 95% mean relative dose intensity [2].

Dose Modification and Toxicity Management

Dose modifications are required for managing specific adverse reactions. The following workflow and table detail the management strategies for key toxicities.



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Adverse Reaction	Grade / Severity	Management Action	Restart Dose after Resolution
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| **Diarrhea** [1] [2] | Grade 3 or 4 | Hold VONJO. Intensify antidiarrheal regimen and provide fluid replacement. | **First occurrence:** Restart at last given dose. **Recurrence:** Restart at 50% of the last given dose. Concomitant antidiarrheal treatment is required. | | **Thrombocytopenia** [1] | Clinically significant

worsening lasting >7 days | Hold VONJO. | Restart at 50% of the last given dose. If toxicity recurs, hold and restart again at 50% of the last given dose. | | **Hemorrhage** [1] | Moderate (intervention indicated) | Hold VONJO until hemorrhage resolves. | **First occurrence:** Restart at last given dose. **Recurrence:** Restart at 50% of the last given dose. | | Severe (transfusion/intervention needed) | Hold VONJO until hemorrhage resolves. | Restart at 50% of the last given dose. **If recurs:** Discontinue VONJO. | | Life-threatening | Discontinue VONJO. | N/A | | **QTc Prolongation** [1] | >500 msec or >60 msec from baseline | Hold VONJO. | **Resolves within 1 week:** Restart at same dose. **Resolution >1 week:** Restart at a reduced dose. |

Special Population Considerations

- **Renal Impairment:** Use is **not recommended** in patients with eGFR <30 mL/min or those on hemodialysis due to a potential for increased systemic exposure. However, a recent case report documented the successful use of an empirically reduced dose (100 mg daily, titrated to 200 mg AM/100 mg PM) in an end-stage renal disease (ESRD) patient on hemodialysis, with close monitoring [4] [3].
- **Hepatic Impairment:** No dose adjustment is recommended for mild (Child-Pugh A) hepatic impairment. Use is not recommended in patients with moderate to severe (Child-Pugh B and C) hepatic impairment [3].
- **Drug Interactions:** **Pacritinib** is **contraindicated** with strong CYP3A4 inhibitors (e.g., clarithromycin) or inducers (e.g., rifampin). Coadministration with strong inducers markedly reduces **pacritinib** exposure and efficacy [2] [5].

Conclusion

The **pacritinib** 200 mg twice-daily regimen is the established standard for treating myelofibrosis with significant thrombocytopenia. Its efficacy is rooted in phase 2/3 clinical data, and its administration is supported by structured protocols for monitoring and managing adverse events to ensure patient safety.

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